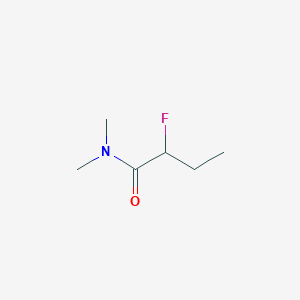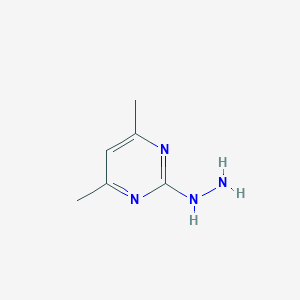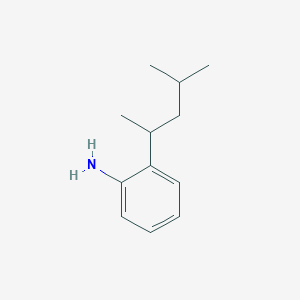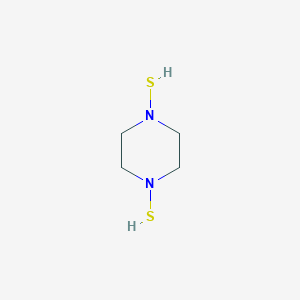
1,4-Bis(sulfanyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(sulfanyl)piperazine, commonly known as 'BSP', is a chemical compound that has been widely used in scientific research due to its unique properties. It is a symmetrical molecule with two sulfhydryl groups (-SH) attached to a piperazine ring. BSP has been used as a building block in the synthesis of various molecules and has been found to exhibit potential biological activities.
Wirkmechanismus
The mechanism of action of BSP is not fully understood, but it is believed to act by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). BSP has also been found to modulate the activity of various enzymes and proteins, which may contribute to its biological activity.
Biochemische Und Physiologische Effekte
BSP has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death in various cell types. BSP has also been found to improve mitochondrial function and enhance cellular energy production.
Vorteile Und Einschränkungen Für Laborexperimente
BSP has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized. BSP is also relatively non-toxic and has been found to exhibit low cytotoxicity. However, BSP has some limitations, including its limited solubility in water and its potential to form disulfide bonds, which may affect its biological activity.
Zukünftige Richtungen
There are several future directions for research involving BSP. One potential area of research is the development of BSP-based drugs for the treatment of various diseases. BSP may also be used as a tool to study the mechanisms underlying oxidative stress and inflammation. Further studies are needed to fully understand the biological activity of BSP and its potential applications in medicine and biotechnology.
In conclusion, BSP is a versatile compound that has been widely used in scientific research. Its unique properties make it a valuable tool for studying various biological processes. Further research is needed to fully understand the potential applications of BSP in medicine and biotechnology.
Synthesemethoden
The synthesis of BSP is relatively straightforward and can be achieved through various methods. One of the most common methods involves the reaction of piperazine with hydrogen sulfide gas in the presence of a catalyst. The reaction yields BSP as a white crystalline solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
BSP has been extensively used in scientific research as a tool to study various biological processes. It has been found to exhibit potential anti-inflammatory, antioxidant, and antimicrobial activities. BSP has also been used in the development of new drugs and has been found to be effective in the treatment of certain diseases.
Eigenschaften
CAS-Nummer |
131538-50-6 |
|---|---|
Produktname |
1,4-Bis(sulfanyl)piperazine |
Molekularformel |
C4H10N2S2 |
Molekulargewicht |
150.3 g/mol |
IUPAC-Name |
1,4-bis(sulfanyl)piperazine |
InChI |
InChI=1S/C4H10N2S2/c7-5-1-2-6(8)4-3-5/h7-8H,1-4H2 |
InChI-Schlüssel |
DFEKSVXRTCCJFS-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1S)S |
Kanonische SMILES |
C1CN(CCN1S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



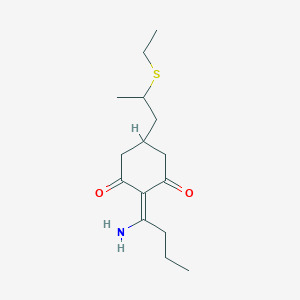
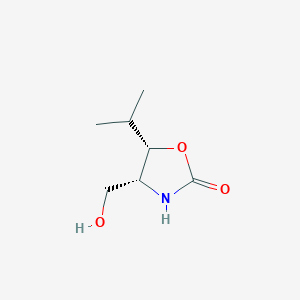
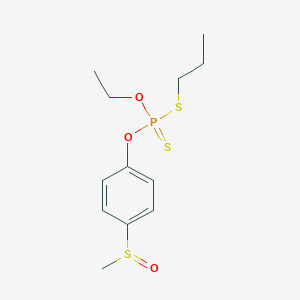
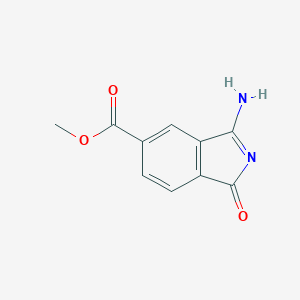
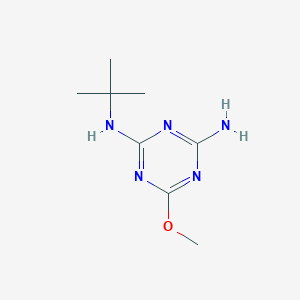
![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide](/img/structure/B165066.png)
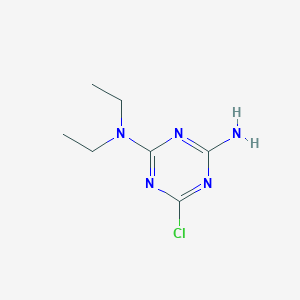
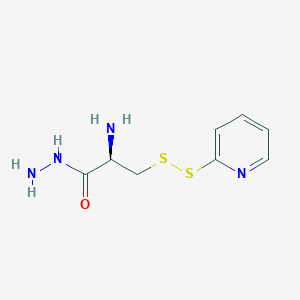
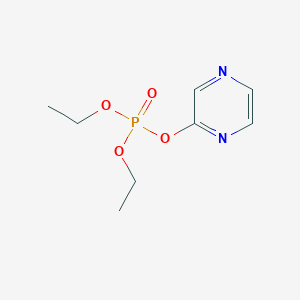
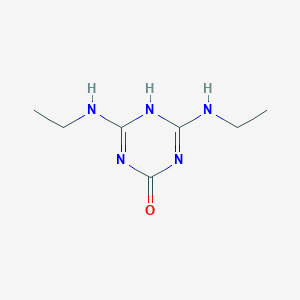
![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid](/img/structure/B165079.png)
